molecular formula C15H14N2O4 B5624351 2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B5624351
M. Wt: 286.28 g/mol
InChI Key: DEHWICPHGVTWBI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.09535693 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Green Synthesis Applications : Zhang Qun-feng (2008) discussed the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting its importance in the production of azo disperse dyes. This process is significant for green chemistry applications, due to its high activity, selectivity, and stability (Zhang Qun-feng, 2008).

  • Synthesis and Characterization : Al‐Sehemi et al. (2017) synthesized different N,N-diacylaniline derivatives, including N-acetyl-N-(2-methoxyphenyl)acetamide. These compounds were characterized using FTIR and NMR techniques and analyzed using density functional theory. The study offers insights into the structural properties of such derivatives (Al‐Sehemi et al., 2017).

  • Solvatochromism Studies : Krivoruchka et al. (2004) explored the solvatochromism of N-(4-methyl-2-nitrophenyl)acetamide in various solvents. This study provides valuable information about the solvent effects on the IR spectrum and dipole moment of this compound, contributing to our understanding of molecular interactions in solution (Krivoruchka et al., 2004).

  • Luminescence in Lanthanide-Ion Complexes : Andrews et al. (2009) described the synthesis of ligands bearing an N-(methoxy-2-nitrophenyl)acetamide moiety and their corresponding lanthanide-ion complexes. This research has implications for the development of new materials with unique optical properties, particularly in the field of luminescent materials (Andrews et al., 2009).

  • Antibacterial Activity against MRSA : Chaudhari et al. (2020) conducted a study on N-substituted phenyl acetamide benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, for their antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The results revealed significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Chaudhari et al., 2020).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHWICPHGVTWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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